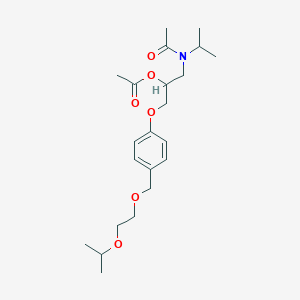

N,O-Diacetylbisoprolol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H35NO6 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[1-[acetyl(propan-2-yl)amino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-yl] acetate |

InChI |

InChI=1S/C22H35NO6/c1-16(2)23(18(5)24)13-22(29-19(6)25)15-28-21-9-7-20(8-10-21)14-26-11-12-27-17(3)4/h7-10,16-17,22H,11-15H2,1-6H3 |

InChI Key |

HQAWTGVLZMAXAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)OC(=O)C)C(=O)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for N,o Diacetylbisoprolol

Methodologies for N,O-Diacetylbisoprolol Synthesis

The synthesis of this compound would logically proceed from the parent drug, bisoprolol (B1195378), through a diacetylation reaction. This involves the conversion of the secondary hydroxyl group into an acetate (B1210297) ester and the secondary amino group into an acetamide.

A likely synthetic approach involves the treatment of bisoprolol with an acetylating agent such as acetic anhydride (B1165640). The reaction would likely require a catalyst, which could be a base or an acid, and may necessitate elevated temperatures to ensure both the N-acetylation and O-acetylation occur. The choice of solvent would be critical to ensure the solubility of the starting material and reagents.

While a specific procedure for this compound is not detailed in the available literature, the synthesis of N-acetyl bisoprolol has been reported and provides insight into the N-acetylation of bisoprolol. royalsocietypublishing.orgresearchgate.netresearchgate.netnih.govroyalsocietypublishing.org In this reported synthesis, bisoprolol was treated with acetic anhydride in dichloromethane (B109758) to yield the N-acetylated product. royalsocietypublishing.orgresearchgate.netresearchgate.net To achieve di-acetylation, more forcing reaction conditions, such as a higher temperature, a stronger catalyst, or a larger excess of the acetylating agent, would likely be necessary.

Table 1: Proposed General Reaction Conditions for this compound Synthesis

| Parameter | Proposed Condition | Rationale |

| Starting Material | Bisoprolol | Parent molecule containing the functional groups for acetylation. |

| Acetylating Agent | Acetic Anhydride | A common and effective reagent for both N- and O-acetylation. |

| Catalyst | Pyridine or a similar amine base | To activate the acetylating agent and neutralize the acetic acid byproduct. |

| Solvent | Dichloromethane, Chloroform, or similar aprotic solvent | To dissolve the reactants and facilitate the reaction. |

| Temperature | Room temperature to reflux | To provide sufficient energy for the di-acetylation to proceed. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of the starting material and the formation of the product. |

Approaches to Structurally Related Analogues and Derivatives Synthesis

The synthesis of analogues and derivatives of bisoprolol is a subject of interest in pharmaceutical research, primarily for the identification and characterization of impurities and metabolites. ijper.orgresearchgate.net The synthesis of these related compounds often involves common organic reactions targeting the functional groups within the bisoprolol structure.

For instance, the synthesis of N-formyl bisoprolol, an analogue of this compound, has been achieved by reacting bisoprolol with formic acid in the presence of a zinc chloride catalyst. royalsocietypublishing.orgresearchgate.netnih.gov This demonstrates that the secondary amine of bisoprolol is amenable to acylation with different acylating agents to produce a variety of N-acylated derivatives.

Other reported syntheses of bisoprolol impurities involve reactions such as epoxide ring-opening, esterification, and dimerization. ijper.org For example, the synthesis of bisoprolol impurity A, (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol, involves the reaction of p-hydroxybenzyl alcohol with epichlorohydrin, followed by reaction with isopropylamine (B41738). indexcopernicus.com This highlights the modular nature of the synthesis of bisoprolol-related compounds, where different building blocks can be combined to generate structural variations.

The synthesis of various other bisoprolol impurities, such as those involving modifications to the phenoxy-propanolamine side chain, has also been described, providing a toolbox of synthetic strategies that could be adapted for the creation of novel analogues. researchgate.net

Table 2: Examples of Synthesized Bisoprolol Derivatives and Analogues

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

| N-acetyl bisoprolol | Bisoprolol, Acetic Anhydride | N-Acetylation | royalsocietypublishing.orgresearchgate.netresearchgate.net |

| N-formyl bisoprolol | Bisoprolol, Formic Acid, ZnCl₂ | N-Formylation | royalsocietypublishing.orgresearchgate.netnih.gov |

| Bisoprolol Impurity A | p-Hydroxybenzyl alcohol, Epichlorohydrin, Isopropylamine | Epoxide Ring-Opening | indexcopernicus.com |

| Various Bisoprolol Impurities | Varied starting materials | Ring Opening, Esterification, Dimerization | ijper.orgresearchgate.net |

Optimization of Synthetic Pathways for Research Scale

The optimization of synthetic pathways for research-scale production of this compound and its analogues would focus on achieving a high yield of the pure compound in a reproducible manner. Key aspects of optimization include the choice of reagents, reaction conditions, and purification methods.

For the synthesis of this compound, optimization would involve screening different acetylating agents (e.g., acetyl chloride), catalysts (e.g., various amine bases or acidic catalysts), solvents, and reaction temperatures to find the conditions that maximize the yield of the di-acetylated product while minimizing the formation of mono-acetylated and other byproducts.

Purification is a critical step in obtaining the desired compound in high purity. For bisoprolol impurities and derivatives, common purification techniques include column chromatography and crystallization. ijper.orgindexcopernicus.com The choice of the chromatographic stationary phase (e.g., silica (B1680970) gel) and the eluent system would be optimized to achieve good separation of the target compound from any unreacted starting materials and byproducts. Crystallization, where applicable, can be an effective final purification step to obtain a highly pure solid product. The selection of an appropriate solvent or solvent system for crystallization is crucial for obtaining high-purity crystals with a good yield.

The progress of the reaction and the purity of the product would be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound. ijper.orgchitkara.edu.in

Table 3: Key Parameters for Optimization of this compound Synthesis

| Parameter | Factors to Consider | Goal |

| Reaction Conditions | Reagent stoichiometry, catalyst loading, temperature, reaction time | Maximize conversion to the di-acetylated product, minimize byproducts. |

| Work-up Procedure | Quenching method, extraction solvent, washing steps | Efficiently remove excess reagents and byproducts. |

| Purification | Chromatographic conditions (adsorbent, eluent), crystallization solvent | Isolate the target compound with high purity (>95%). |

| Analytical Characterization | NMR, MS, HPLC | Confirm the structure and assess the purity of the final product. |

Preclinical Metabolic Studies of N,o Diacetylbisoprolol

In Vitro Metabolic Stability Assessment

The initial step in characterizing a new chemical entity (NCE) like N,O-Diacetylbisoprolol involves assessing its metabolic stability. nih.gov This process determines the compound's susceptibility to biotransformation, providing early predictions of its in vivo pharmacokinetic properties such as half-life and clearance. nih.gov

Hepatic Microsomal and Hepatocyte Incubation Systems

To evaluate the metabolic stability of a compound, in vitro systems that replicate the metabolic environment of the liver are employed. The most common models are hepatic microsomes and hepatocytes. royalsocietypublishing.orgwikipedia.org

Hepatic Microsomes : These are subcellular fractions of the endoplasmic reticulum from liver cells. wikipedia.org They contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. dynamed.comnews-medical.net Human liver microsomes (HLM) are frequently used to assess CYP-mediated metabolism. royalsocietypublishing.org The primary advantages of using microsomes include their commercial availability for various species, procedural simplicity, and stability for long-term storage. royalsocietypublishing.org However, they primarily facilitate the study of Phase I metabolism and lack the complete enzymatic machinery, such as most Phase II enzymes, found in whole cells. tno-pharma.com

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (like UDP-glucuronosyltransferases) and their necessary cofactors at physiological concentrations. wikipedia.orgevotec.com This makes them the "gold standard" for in vitro hepatic assays, providing a more physiologically relevant model for predicting hepatic clearance. royalsocietypublishing.orgwikipedia.org Both fresh and cryopreserved hepatocytes are used in these studies. evotec.com Advanced systems, such as micropatterned hepatocyte co-cultures, have been developed to maintain cell function for extended incubation periods. royalsocietypublishing.org

In a typical stability assay, the compound would be incubated with either microsomes or hepatocytes, and the decrease in its concentration over time would be measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govroyalsocietypublishing.org

Enzyme Reaction Kinetics and Metabolic Clearance Determination

The data from metabolic stability assays are used to determine key enzyme kinetic parameters and predict metabolic clearance.

Enzyme Kinetics : The fundamental parameters of enzyme kinetics, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are crucial for understanding the interaction between a drug and metabolizing enzymes. news-medical.netevotec.com Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme-substrate affinity. evotec.comhyphadiscovery.com These parameters are determined by incubating the compound at various concentrations with the metabolic system (e.g., human liver microsomes) and measuring the rate of its disappearance or the formation of its metabolites. news-medical.netoptibrium.com

Metabolic Clearance : In vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the metabolic stability data. nih.gov CLᵢₙₜ is defined as the ability of the liver to metabolize a drug in the absence of blood flow limitations and represents the ratio of Vₘₐₓ to Kₘ. evotec.comresearchgate.net These in vitro values are then used in various models to extrapolate and predict in vivo pharmacokinetic parameters, such as hepatic clearance, bioavailability, and in vivo half-life. nih.govnih.gov

Interactive Table: Key Parameters in Metabolic Stability Assessment

| Parameter | Description | Significance in Preclinical Studies |

| t₁/₂ (in vitro half-life) | The time required for 50% of the initial compound to be metabolized in an in vitro system. solvobiotech.com | A primary measure of metabolic stability; a shorter half-life indicates faster metabolism. |

| Kₘ (Michaelis-Menten Constant) | Substrate concentration at which the enzyme reaction rate is at half-maximum. evotec.com | Indicates the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. evotec.com | Represents the maximum metabolic capacity of the enzyme system for the compound. |

| CLᵢₙₜ (Intrinsic Clearance) | The rate of metabolism at low substrate concentrations, calculated as Vₘₐₓ/Kₘ. evotec.com | Used to predict the hepatic clearance of the drug in vivo. |

Identification of Metabolizing Enzyme Systems (e.g., Cytochrome P450 Isozymes, UDP-Glucuronosyltransferases)

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting drug-drug interactions (DDIs). nih.gov

Cytochrome P450 (CYP) Isozymes : The CYP family is the most important group of Phase I enzymes, responsible for the oxidative metabolism of a vast number of drugs. dynamed.comnih.gov Key isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19. news-medical.net To identify which CYPs metabolize a compound, it is incubated with a panel of recombinant human CYP enzymes, each expressing a single isoform. researchgate.net Alternatively, chemical inhibitors specific to certain CYP isoforms are used in incubations with human liver microsomes to see which inhibitor blocks the metabolism of the test compound. researchgate.net

UDP-Glucuronosyltransferases (UGTs) : UGTs are the most important Phase II enzymes, catalyzing the conjugation of glucuronic acid to a substrate, which makes the metabolite more water-soluble and easier to excrete. nih.govnih.gov This process is known as glucuronidation. bioivt.com Similar to CYP phenotyping, identifying the UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) involved in a compound's metabolism can be done using panels of recombinant UGT enzymes. nih.govnih.gov The interaction between CYP and UGT enzymes is also an area of study, as they can influence each other's activity. nih.govhpra.ie

Metabolite Identification and Characterization in Preclinical Models

Following stability assessment, the next step is to identify the chemical structures of the metabolites formed. This is crucial as metabolites can be pharmacologically active or contribute to toxicity. nih.gov

Methodologies for Metabolite Profiling

Metabolite profiling involves the detection and structural elucidation of metabolites in biological samples from in vitro or in vivo studies.

Sample Preparation : Biological samples such as plasma, urine, or hepatocyte incubates are first processed, often by protein precipitation or liquid-liquid extraction, to remove interfering substances. bioivt.com

Analytical Techniques : The primary tool for metabolite identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). bioivt.com LC separates the various components of the sample, while HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information for metabolite identification. nih.gov

Data Analysis : Specialized software is used to compare the chromatograms of control and incubated samples to find potential metabolite peaks. The mass shifts from the parent drug suggest the type of metabolic reaction that has occurred (e.g., an increase of 16 Da suggests hydroxylation).

Elucidation of Metabolic Pathways in Preclinical Species

To understand the complete metabolic fate of a drug, studies are conducted in various preclinical animal species (e.g., rats, dogs, monkeys). nih.gov The goal is to identify and compare the metabolic pathways between these species and humans to ensure that the animal models used for toxicology studies are appropriate. dynamed.com

In Vivo Studies : The drug is administered to animals, and biological samples (urine, feces, bile, and plasma) are collected over time.

Cross-Species Comparison : Metabolite profiles from these animal species are compared with those generated from in vitro human systems (like human hepatocytes). dynamed.com The identification of "disproportionate metabolites"—those found only in humans or at significantly higher levels in humans than in test animals—is a key focus, as these may require separate safety testing.

Pathway Construction : By identifying the various metabolites, a comprehensive metabolic pathway can be proposed. For example, the parent compound might first undergo a Phase I oxidation reaction (e.g., hydroxylation by a CYP enzyme) and then a Phase II conjugation reaction (e.g., glucuronidation by a UGT enzyme) to form a glucuronide conjugate that is then excreted. nih.gov

Without specific experimental data for this compound, its metabolic profile remains uncharacterized. Future preclinical studies following the established methodologies described above would be required to determine its stability, clearance, metabolic pathways, and potential for drug interactions.

Preclinical Pharmacokinetic and Dispositional Aspects

Absorption and Distribution Studies in Animal Models

No data is available on the absorption and distribution of this compound in any animal models.

Elimination Pathways in Preclinical Species (Urinary, Fecal, Biliary Excretion)

There are no studies detailing the urinary, fecal, or biliary excretion pathways of this compound in preclinical species.

Preclinical Half-life and Clearance Determinations

Information regarding the preclinical half-life and clearance rates of this compound could not be found.

Preclinical Pharmacological Data for this compound Not Found in Publicly Available Literature

Despite a comprehensive search of scientific databases and public records, no preclinical pharmacological data for the chemical compound this compound was identified. Consequently, the generation of an article detailing its in vitro pharmacological profile, as per the requested outline, cannot be fulfilled at this time.

Extensive searches were conducted to locate studies pertaining to the in vitro pharmacological profiling of this compound. This included targeted inquiries into target engagement assays, off-target activity screening, and enzymatic inhibition or induction studies, particularly concerning Cytochrome P450 and other transporters. Further investigation into the compound's cellular and molecular mechanism of action, including receptor binding, ligand-receptor interaction analysis, and its effects on intracellular signaling pathways, also yielded no specific results for this compound.

The available scientific literature focuses primarily on the well-characterized parent compound, bisoprolol (B1195378). However, specific data on the N,O-diacetylated derivative, which would be essential for populating the detailed sections and subsections of the requested article, is not present in the accessed resources. Therefore, the creation of a scientifically accurate and informative article on the preclinical pharmacology of this compound is not feasible based on the current body of public knowledge.

Preclinical Pharmacological Investigations of N,o Diacetylbisoprolol

Preclinical In Vivo Pharmacodynamic Explorations in Animal ModelsNo studies on the effects of N,O-Diacetylbisoprolol in living animal models have been published.

In Vivo Target Modulation and Pathway PerturbationThere is no evidence from in vivo studies to suggest which biological targets this compound interacts with or what signaling pathways it may modulate.

Due to the complete absence of research data for this compound, a detailed scientific article that adheres to the requested outline cannot be constructed. Further research on this specific compound is required to elucidate its pharmacological properties.

Structure Activity Relationship Sar Studies of N,o Diacetylbisoprolol and Its Analogues

Principles and Methodologies of SAR Analysis

SAR analysis involves synthesizing and testing a series of structurally related compounds to determine how specific changes affect biological activity. jove.com This process can be approached both qualitatively and quantitatively.

Qualitative SAR Approaches

Qualitative SAR involves making systematic modifications to a lead compound and observing the resulting changes in biological activity, which are often categorized descriptively (e.g., high, moderate, low, inactive). For beta-blockers like bisoprolol (B1195378), key structural features are known to be critical for activity. The aryloxypropanolamine backbone, the secondary amine, and the hydroxyl group are essential for binding to the beta-adrenergic receptor. pharmacy180.comyoutube.com

Modification of the secondary amine or the hydroxyl group, as seen in N,O-Diacetylbisoprolol, would be expected to drastically alter its interaction with the receptor. The addition of acetyl groups blocks the hydrogen-bonding capabilities of these moieties, which are crucial for receptor affinity.

Hypothetical Qualitative SAR of Bisoprolol Analogues

| Compound | Modification from Bisoprolol | Expected Qualitative Activity at β1-Receptor | Rationale |

|---|---|---|---|

| Bisoprolol | - | High | Parent drug with optimal pharmacophore. |

| N-Acetylbisoprolol | Acetyl group on the secondary amine | Very Low / Inactive | Blocks a key hydrogen bond donor site. |

| O-Acetylbisoprolol | Acetyl group on the secondary alcohol | Low / Inactive | Blocks a key hydrogen bond donor/acceptor site. |

| This compound | Acetyl groups on both N and O positions | Very Low / Inactive | Both key interaction sites are blocked. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR moves beyond qualitative descriptions to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net This approach uses molecular descriptors to quantify physicochemical properties and statistical methods to create predictive equations. buecher.de The fundamental principle is that the biological activity of a molecule is determined by its chemical structure, and structurally similar chemicals are likely to have similar biological properties. youtube.com

Physicochemical Descriptors (Lipophilicity, Electronic, Steric Parameters)

To build a QSAR model, various physicochemical properties of the molecules are calculated and used as descriptors. Key descriptors include:

Lipophilicity: Often represented by log P (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor indicates how well a compound can pass through lipid cell membranes. nih.gov Increased lipophilicity can affect absorption and distribution. akjournals.comnih.gov The addition of acetyl groups, which are relatively non-polar, would be expected to increase the lipophilicity of bisoprolol.

Electronic Parameters: These describe the electronic properties of a molecule or substituent, such as the ability to donate or withdraw electrons, which influences drug-receptor interactions. libretexts.org

Steric Parameters: These parameters account for the size and shape of the molecule or its substituents. pharmacy180.com Bulky groups can hinder the optimal binding of a drug to its receptor. libretexts.org The addition of acetyl groups increases the steric bulk of the molecule.

Hypothetical Physicochemical Descriptors for Bisoprolol Derivatives

| Compound | Modification | Predicted Log P (Lipophilicity) | Predicted Molar Refractivity (Steric Bulk) |

|---|---|---|---|

| Bisoprolol | - | 2.60 | 92.5 |

| N-Acetylbisoprolol | N-acetylation | 2.95 | 101.8 |

| O-Acetylbisoprolol | O-acetylation | 3.05 | 101.8 |

| This compound | N,O-diacetylation | 3.40 | 111.1 |

Statistical Models and Predictive Capabilities

Statistical methods are used to find a correlation between the calculated descriptors and the observed biological activity. derpharmachemica.com Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. buecher.deslideshare.net The goal is to generate a statistically robust model that can accurately predict the activity of new, unsynthesized compounds. derpharmachemica.com

A hypothetical QSAR equation for a series of bisoprolol analogues might look like: log(1/C) = k1(log P) - k2(log P)^2 - k3(Steric_Parameter) + k4(Electronic_Parameter) + Constant

Where 'C' is the concentration required for a biological effect. Such a model must be rigorously validated using techniques like internal cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds to ensure its predictive power. researchgate.netnih.gov

Identification of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For beta-blockers, the key pharmacophoric features are:

An aromatic ring: Provides a crucial binding interaction with the receptor. pharmacy180.com

A secondary amine: This group is typically protonated at physiological pH and forms a key ionic or hydrogen bond interaction. youtube.com

A hydroxyl group on the side chain: This group acts as a hydrogen bond donor and acceptor. pharmacy180.com

An ether linkage in the side chain: The -OCH2- group is common in many potent beta-blockers. youtube.com

In this compound, the acetylation of the secondary amine to form an amide and the secondary alcohol to form an ester effectively masks two of the most critical pharmacophoric features. These acetyl groups would prevent the necessary hydrogen bonding and ionic interactions required for high-affinity binding to the beta-1 adrenergic receptor. This strongly suggests that this compound itself would not be an effective beta-blocker but could potentially function as a prodrug, requiring metabolic activation to release the parent bisoprolol molecule. nih.gov

Impact of Structural Modifications on Preclinical Pharmacological and Metabolic Properties

The N,O-diacetylation of bisoprolol would profoundly impact its pharmacological and metabolic profile.

Pharmacological Properties: The masking of the amine and hydroxyl groups would likely lead to a significant decrease in binding affinity for the β1-adrenergic receptor. pharmacy180.com The primary pharmacological activity would likely be dependent on the rate and extent of its conversion back to bisoprolol in the body. The increased lipophilicity could alter its distribution properties, potentially affecting its volume of distribution and ability to cross biological membranes like the blood-brain barrier. nih.gov

Metabolic Properties: Bisoprolol is metabolized primarily by the liver enzymes CYP3A4 and CYP2D6. drugbank.comyoutube.com The introduction of ester and amide functional groups in this compound creates new sites for metabolism. These groups are susceptible to hydrolysis by esterase and amidase enzymes, which are abundant in the body (e.g., in the plasma, liver, and gastrointestinal tract). openeducationalberta.capharmacy180.com This hydrolysis would regenerate the active pharmacophore of bisoprolol. This metabolic conversion is a common strategy in prodrug design to modify a drug's properties, such as its solubility or duration of action.

Hypothetical Preclinical Profile Comparison

| Property | Bisoprolol | This compound | Rationale for Change |

|---|---|---|---|

| β1-Receptor Affinity | High | Very Low | Masking of key pharmacophoric groups (amine and hydroxyl) prevents receptor binding. |

| Lipophilicity (Log P) | Moderate | High | Addition of two relatively non-polar acetyl groups increases lipid solubility. akjournals.com |

| Primary Metabolic Pathway | CYP3A4/CYP2D6 Oxidation drugbank.comyoutube.com | Hydrolysis by esterases/amidases, followed by oxidation of the parent compound. | Ester and amide bonds are substrates for hydrolytic enzymes. pharmacy180.com |

| Potential Role | Active Drug | Prodrug | Requires metabolic activation (hydrolysis) to become active. |

Analysis of Substituent Effects on Activity

The structure of this compound is derived from bisoprolol through the acetylation of both the secondary amine (N-acetylation) and the secondary hydroxyl group (O-acetylation) on the propanolamine (B44665) side chain. The effects of these substitutions are critical to its potential activity.

The aryloxypropanolamine scaffold is a cornerstone for beta-blocker activity. Key features for beta-adrenergic antagonists include the ether linkage (-O-CH2-), the aromatic ring, and the ethanolamine (B43304) side chain. pharmaguideline.com For cardioselectivity, a characteristic of bisoprolol, a para-substitution on the aromatic ring is often a significant structural feature. pharmaguideline.com

The introduction of acetyl groups at the nitrogen and oxygen positions significantly alters the molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and steric bulk.

N-Acetylation: The secondary amine in the side chain is crucial for activity in beta-blockers. pharmaguideline.comnih.gov In silico studies on N-acetyl bisoprolol, a close analogue, have shown that this modification can influence binding affinity to the beta-1 adrenergic receptor. nih.govresearchgate.net Molecular docking simulations demonstrated that while bisoprolol binds to the receptor with a certain energy, N-acetyl bisoprolol can exhibit a stronger binding energy, suggesting a potentially favorable interaction. nih.govresearchgate.netnih.gov This is counterintuitive to the general SAR rule that a secondary amine is optimal, indicating that the acetyl group may engage in additional beneficial interactions within the receptor's binding pocket. pharmaguideline.com

O-Acetylation: The secondary hydroxyl group on the propanolamine side chain is considered essential for binding to the adrenergic receptor, typically forming a critical hydrogen bond with an aspartate residue in the binding site. researchgate.net Acetylation of this hydroxyl group in this compound replaces the hydrogen bond donor with a bulkier, non-donating acetyl group. This modification would be expected to prevent this key interaction, likely leading to a significant reduction or complete loss of beta-blocking activity based on established SAR principles. slideshare.net

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Bisoprolol | -6.74 |

| N-Acetylbisoprolol | -7.03 |

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the activity of beta-blockers belonging to the aryloxypropanolamine class. researchgate.netmdpi.com These compounds possess a chiral center at the carbon atom bearing the hydroxyl group in the side chain. slideshare.net

For optimal affinity and antagonist activity at the beta-adrenergic receptor, this carbon must possess the (S)-configuration. slideshare.netmdpi.com The (S)-enantiomer is typically significantly more potent, sometimes by as much as 100-fold, compared to the (R)-enantiomer. researchgate.netslideshare.net This stereoselectivity arises from the specific three-point interaction of the enantiomers with the receptor, where the (S)-configuration allows for the precise orientation of the hydroxyl group, the amine, and the aromatic ring to engage with their respective binding sites. mdpi.com

Although most beta-blockers are administered as racemic mixtures, the pharmacological activity resides almost exclusively in the (S)-enantiomer. pharmaguideline.commdpi.com Therefore, in any SAR study of this compound, it is the (S)-enantiomer that would be expected to possess any potential activity, however diminished it might be by the O-acetylation. The activity of different stereoisomers can vary significantly, with some having 30 to 100 times stronger effects than others. nih.gov

Computational Approaches in SAR Studies

In silico methods are invaluable for predicting the biological activity and receptor interactions of novel compounds like this compound, especially when experimental data is scarce. crsp.dznih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target receptor, providing insights into binding affinity and interaction patterns. nih.govmdpi.com For this compound analogues, docking studies have been performed using the crystal structure of the human beta-1 adrenergic receptor (PDB ID: 4BVN). nih.govresearchgate.net

In a study of bisoprolol and its N-acetyl and N-formyl derivatives, molecular docking revealed that the derivatives could achieve high binding energies, in some cases superior to the parent compound. nih.govresearchgate.netnih.gov For instance, N-acetyl bisoprolol showed a binding energy of -7.03 kcal/mol, compared to -6.74 kcal/mol for bisoprolol itself, when docked with the 4BVN receptor. nih.govnih.gov

Molecular dynamics (MD) simulations are then used to confirm the stability of these docked complexes over time. nih.govnih.gov For bisoprolol derivatives, MD simulations have confirmed the stability of the ligand-receptor complexes, lending further support to the docking predictions. nih.govresearchgate.netnih.gov These computational tools allow for the rapid evaluation of drug-target interactions and can guide the synthesis of more potent analogues. crsp.dz

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential spatial arrangement of molecular features necessary for biological activity. dergipark.org.trmdpi.com A pharmacophore model for a beta-blocker like this compound would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic aromatic group. mdpi.com

These models are constructed based on the structures of known active ligands or the ligand-binding site of the target receptor. dergipark.org.tr Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. crsp.dzcerist.dznih.gov Virtual screening involves rapidly searching large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. mdpi.comcrsp.dz This approach can be used to discover novel analogues of this compound or other potential beta-blockers by filtering vast libraries down to a manageable number of promising candidates for further computational and experimental testing. dergipark.org.trnih.gov

Analytical Methodologies for N,o Diacetylbisoprolol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures and the quantification of individual components. For N,O-Diacetylbisoprolol, several chromatographic methods are indicated in quality control and analytical procedures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique used for the purity assessment of this compound reference standards. novachem.com.au This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. While specific operational parameters for the analysis of this compound are not extensively detailed in publicly available research, the certificates of analysis for its reference material confirm the use of HPLC to determine purity. novachem.com.auscribd.com

UPLC, a more recent advancement, operates on the same principles as HPLC but utilizes smaller particle-sized columns, leading to higher resolution, faster analysis times, and increased sensitivity. Although not explicitly mentioned in the available documents for this compound, UPLC is a standard technique for the analysis of pharmaceutical compounds and their impurities.

A representative HPLC method for a related compound, as described in a certificate of analysis, might utilize a C18 column, which is a common reversed-phase column. novachem.com.au The mobile phase composition, flow rate, and detector wavelength would be optimized to achieve the best separation and detection of this compound.

Table 1: Representative HPLC Parameters for Pharmaceutical Impurity Analysis

| Parameter | Typical Value/Condition |

| Column | C18, Hypersil Gold novachem.com.au |

| Mobile Phase | A mixture of aqueous and organic solvents (e.g., acetonitrile (B52724), methanol) |

| Detection | UV detector at a specified wavelength |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Injection Volume | 5 - 20 µL |

Note: This table represents typical parameters and not specific, published conditions for this compound analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While less common than HPLC for non-volatile pharmaceutical compounds, GC can be employed for the analysis of impurities or related substances that are amenable to this technique. scribd.com The use of GC in the analysis of this compound would likely require derivatization to increase its volatility.

Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are invaluable for the structural elucidation and sensitive quantification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods that can provide molecular weight and structural information about this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) and (GC-MS/MS) would be applicable for volatile derivatives or impurities, offering definitive identification based on mass spectra.

These advanced analytical techniques are instrumental in the comprehensive characterization of reference standards. chemie-brunschwig.chcmscientifica.com.br

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques are employed to determine the structure and concentration of this compound by measuring the interaction of the molecule with electromagnetic radiation.

UV Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantification of compounds that contain chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. Given the aromatic ring in the structure of bisoprolol (B1195378) and its derivatives, this compound is expected to have a characteristic UV absorbance spectrum that can be utilized for its quantification. This technique is often used as a detection method in HPLC.

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence of a compound. Molecules that fluoresce absorb light at a specific wavelength and then emit light at a longer wavelength. While the specific fluorescent properties of this compound are not detailed in the available literature, molecules with aromatic structures often exhibit fluorescence, suggesting that this method could potentially be developed for its sensitive quantification.

Advanced Analytical Techniques

The structural elucidation and sensitive detection of this compound rely on sophisticated analytical instrumentation. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for providing unambiguous identification and detailed structural information.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the analysis of this compound, offering the ability to determine the elemental composition of the molecule and its fragments with high accuracy. This is particularly vital for distinguishing it from its parent compound, Bisoprolol, and other related substances.

The molecular formula for this compound is C22H35NO6. Using HRMS, the theoretical exact mass of the protonated molecule ([M+H]+) can be calculated and measured, providing a high degree of confidence in its identification. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of the precursor ion. The resulting product ions provide structural insights, confirming the presence of the diacetylated bisoprolol backbone. The fragmentation pattern is predictable, often involving the neutral loss of acetic acid (CH3COOH) and cleavages around the ether and isopropylamine (B41738) moieties. researchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion Description | Molecular Formula | Theoretical Exact Mass (m/z) | Predicted Fragmentation Origin |

|---|---|---|---|

| Protonated Precursor [M+H]⁺ | [C₂₂H₃₆NO₆]⁺ | 410.2537 | Parent Molecule |

| Fragment 1 | [C₂₀H₃₂NO₅]⁺ | 368.2431 | Loss of ketene (B1206846) (CH₂CO) from N-acetyl group |

| Fragment 2 | [C₂₀H₃₀NO₄]⁺ | 350.2326 | Loss of acetic acid (CH₃COOH) from O-acetyl group |

| Fragment 3 | [C₁₃H₂₀O₄]⁺ | 252.1356 | Cleavage of the N,O-diacetyl-3-aminopropan-2-ol side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to confirm the precise location of the acetyl groups on the nitrogen and oxygen atoms of the parent bisoprolol structure.

In the ¹H NMR spectrum, the addition of the two acetyl groups would induce significant changes compared to the spectrum of bisoprolol. The proton attached to the carbon bearing the hydroxyl group (CH-OH) in bisoprolol would experience a notable downfield shift upon esterification to an acetate (B1210297) group (CH-OAc). Similarly, the protons on the carbons adjacent to the secondary amine would be deshielded upon N-acetylation. Crucially, two new singlet peaks, each integrating to three protons, would appear in the spectrum, typically between 2.0 and 2.2 ppm, corresponding to the methyl protons of the N-acetyl and O-acetyl groups. orgchemboulder.comttu.edu

In the ¹³C NMR spectrum, the most telling evidence for diacetylation would be the appearance of two new signals in the carbonyl region (δ ≈ 170 ppm). Furthermore, the chemical shifts of the carbon atom bonded to the acylated oxygen and the carbons adjacent to the acylated nitrogen would also shift downfield.

Table 2: Predicted Key ¹H NMR Chemical Shift Comparison

| Proton Group | Typical Shift in Bisoprolol (ppm) | Predicted Shift in this compound (ppm) | Reason for Shift |

|---|---|---|---|

| -CH(OH)- | ~4.0 | ~5.0 - 5.5 | Deshielding from O-acetyl carbonyl group |

| -NH-CH(CH₃)₂ | ~2.8 | ~3.5 - 4.5 (broad) | Deshielding from N-acetyl carbonyl group; restricted rotation |

| O-COCH₃ | N/A | ~2.1 | New O-acetyl methyl group |

| N-COCH₃ | N/A | ~2.2 | New N-acetyl methyl group |

Method Development and Validation for Research Applications

The development of a robust and reliable analytical method for the quantification of this compound is essential for its use in research. This process is guided by systematic principles and requires rigorous validation to ensure the data generated is accurate and precise.

Principles of Analytical Method Development (e.g., ICH Q14 Guidelines)

The International Council for Harmonisation (ICH) Q14 guideline, "Analytical Procedure Development," provides a framework for developing analytical methods using science- and risk-based approaches. ich.orgzenovel.com The goal is to create a method that is "fit for purpose." europeanpharmaceuticalreview.combiotech.com

Developing a method for this compound would begin by defining an Analytical Target Profile (ATP). The ATP specifies the intended purpose of the method, such as quantifying this compound as a related substance in a bisoprolol sample. Key performance characteristics like specificity, accuracy, and precision would be predefined. zenovel.com

The development process can follow a minimal (traditional) approach or an enhanced approach. biotech.com An enhanced approach involves systematic studies (e.g., Design of Experiments) to understand the impact of method parameters (like mobile phase composition, pH, and column temperature in an HPLC method) on performance. This comprehensive understanding supports a more robust analytical control strategy and facilitates easier lifecycle management of the method. ich.orgeuropeanpharmaceuticalreview.com

Validation Parameters (Accuracy, Precision, Linearity, Limits of Detection/Quantitation)

Once developed, the analytical method must be validated to demonstrate its suitability. Validation involves assessing several key parameters as outlined in guidelines such as ICH Q2(R1).

Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by analyzing samples spiked with a known amount of this compound at different concentration levels.

Precision: This demonstrates the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. ijprajournal.com

Table 3: Typical Validation Acceptance Criteria for an Impurity Quantification Method

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Accuracy | Recovery within 80.0% to 120.0% at the LOQ; 90.0% to 110.0% over the range |

| Precision (Repeatability/Intermediate) | Relative Standard Deviation (RSD) ≤ 10% at LOQ; ≤ 5% over the range |

| Linearity | Correlation Coefficient (r²) ≥ 0.99 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

Application to Biological Matrices in Preclinical Research

Analyzing this compound in biological matrices such as plasma or urine during preclinical studies presents unique challenges. The complexity of these matrices can cause interferences and affect the accuracy and sensitivity of the assay. Therefore, a robust sample preparation step is critical.

Common techniques to extract the analyte and remove interfering substances like proteins include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). actamedicamarisiensis.ro The choice of method depends on the required cleanliness of the sample, the desired concentration factor, and the physicochemical properties of this compound. For instance, bisoprolol recovery from plasma using protein precipitation with acetonitrile has been reported to be between 90-102%. actamedicamarisiensis.ro

During method development for biological samples, it is essential to evaluate the "matrix effect," which refers to the suppression or enhancement of the analyte's signal by co-eluting endogenous components. This is typically assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solvent. The use of a stable isotope-labeled internal standard is the preferred approach to compensate for matrix effects and variations in extraction recovery. dovepress.com

Table 4: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages | Typical Recovery |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Organic solvent is added to precipitate proteins. | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. | >90% |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner extract than PPT, good recovery. | More labor-intensive, requires larger solvent volumes. | 85-110% |

| Solid-Phase Extraction (SPE) | Analyte is isolated on a solid sorbent and eluted with a solvent. | Provides the cleanest extracts, high concentration factor, can be automated. | More expensive, method development can be complex. | 90-105% |

Reference Standards and Quality Control in this compound Analysis

The accurate and reliable analysis of this compound, a potential impurity or derivative of bisoprolol, is fundamentally reliant on the availability and proper use of well-characterized reference standards. These standards are crucial for method development, validation, and routine quality control, ensuring that analytical data is precise and trustworthy. Quality control procedures, in turn, are implemented to guarantee that the analytical method consistently performs as expected.

Reference Standards for this compound

Reference standards for this compound are available from specialized chemical suppliers who synthesize and characterize these compounds to a high degree of purity. These standards are essential for both qualitative identification and quantitative determination in analytical procedures.

Characterization and Certification:

Suppliers of this compound reference standards provide a Certificate of Analysis (CoA) that details the identity and purity of the compound. The characterization of these standards typically involves a suite of analytical techniques to confirm the chemical structure and assess its purity. These techniques often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure and confirm the identity of the compound.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To determine the purity of the reference standard by separating it from any potential impurities.

The CoA will specify the purity of the reference standard, often as a percentage, and may also provide information on the levels of any detected impurities. The assigned purity value is critical for the accurate quantification of this compound in test samples.

Availability and Storage:

This compound reference standards are commercially available from various suppliers. The table below provides an example of the information that may be available from a supplier's catalog.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Storage Conditions |

|---|---|---|---|---|---|

| Supplier A | This compound | Not always available | C₂₂H₃₅NO₆ | >98% | Store at 2-8°C |

| Supplier B | N-Acetyl Bisoprolol | 66722-65-4 | C₂₀H₃₃NO₅ | >97% | Store at room temperature |

It is crucial to store the reference standard according to the supplier's recommendations to ensure its stability and integrity over time. Improper storage can lead to degradation of the standard, which would compromise the accuracy of analytical results.

Quality Control in this compound Analysis

Quality control (QC) in the analysis of this compound involves a series of measures to ensure the reliability and consistency of the analytical method. These measures are typically implemented during method validation and routine sample analysis.

System Suitability Testing:

Before conducting any sample analysis, a system suitability test is performed to verify that the chromatographic system is performing adequately. This test involves injecting a standard solution and evaluating several parameters. While specific parameters for this compound are not widely published, typical system suitability criteria for the analysis of bisoprolol and its impurities via HPLC can be adapted.

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (Symmetry Factor) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |

| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | Demonstrates the precision of the injection system. |

| Resolution (Rs) | > 1.5 between adjacent peaks | Ensures adequate separation of the analyte from other components. |

Method Validation:

Analytical methods used for the quantification of this compound must be validated to demonstrate their suitability for the intended purpose. The validation process typically assesses the following parameters, in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH):

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as other impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By employing well-characterized reference standards and implementing rigorous quality control procedures, analytical laboratories can ensure the generation of high-quality, reliable data in the analysis of this compound.

Future Research Directions in N,o Diacetylbisoprolol Studies

Exploration of Novel Synthetic Pathways and Derivatives

A fundamental aspect of advancing the study of N,O-Diacetylbisoprolol involves the development of novel and efficient synthetic methodologies. Future research should prioritize the establishment of scalable, cost-effective, and environmentally sustainable synthetic routes. Beyond the synthesis of this compound itself, a significant research effort should be directed towards the creation of a diverse library of its derivatives. This would involve systematic modifications of the N,O-diacetyl functional groups and other key positions on the bisoprolol (B1195378) scaffold. The synthesis of such derivatives could draw inspiration from established methods for creating derivatives of other pharmaceuticals, such as the O2-alkylation and subsequent coupling reactions used in the synthesis of aspirin derivatives nih.gov.

The objectives of exploring these novel synthetic pathways and derivatives would be to:

Enhance the efficiency and yield of this compound synthesis.

Generate a library of novel analogues for comprehensive structure-activity relationship (SAR) studies.

Investigate the impact of structural modifications on the compound's physicochemical properties, such as solubility and stability.

A proposed library of derivatives for initial investigation is outlined in the table below.

| Derivative Class | Modification Strategy | Rationale |

| Alkyl Chain Variants | Varying the length and branching of the acetyl groups (e.g., propionyl, butyryl) | To probe the influence of lipophilicity on target engagement and cell permeability. |

| Aromatic Substitutions | Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the bisoprolol backbone | To modulate electronic properties and potential secondary interactions with the target receptor. |

| Bioisosteric Replacements | Replacing the ester functionalities with other bioisosteric groups (e.g., amides, sulfonamides) | To explore alternative chemical spaces and potentially improve metabolic stability. |

Advanced Preclinical Metabolic and Pharmacological Modeling

A thorough understanding of the metabolic fate and pharmacological profile of this compound is crucial for its development. Future preclinical research should employ a suite of advanced in vitro and in vivo models to provide clinically relevant insights inotiv.com. This includes leveraging translational models that accurately replicate the complexities of cardiovascular and metabolic diseases tno.nl.

Metabolic Profiling: Initial studies should focus on in vitro systems, such as human liver microsomes and hepatocytes, to identify major metabolic pathways and potential drug-drug interactions. Subsequently, in vivo studies in relevant animal models will be necessary to understand the full pharmacokinetic and pharmacodynamic profile. The use of specialized rodent models, potentially with induced metabolic or cardiovascular conditions, can provide valuable data on the compound's behavior in a disease state tno.nlsyncrosome.com.

Pharmacological Characterization: The pharmacological effects of this compound should be assessed in a variety of preclinical models. This includes both in vitro assays to determine its binding affinity and functional activity at β-adrenergic receptors and other potential off-targets, as well as in vivo studies in models of hypertension, heart failure, or arrhythmia. Sophisticated preclinical models, including those that mimic complex human diseases, will be key to understanding the compound's therapeutic potential nih.govnih.gov.

The data generated from these studies would be substantial, and a standardized approach to data representation, such as the following table, would be beneficial.

| Parameter | In Vitro Model | In Vivo Model | Key Endpoints |

| Metabolic Stability | Human Liver Microsomes | Sprague-Dawley Rats | Half-life, Metabolite Identification |

| Receptor Binding | Cloned Human β1/β2 Receptors | N/A | Ki, Bmax |

| Functional Activity | Isolated Langendorff Heart | Spontaneously Hypertensive Rats | EC50, Emax, Blood Pressure Reduction, Heart Rate Modulation |

Integration of Computational and Experimental SAR Approaches

A synergistic approach that combines computational modeling with experimental validation is essential for efficiently mapping the structure-activity relationship (SAR) of this compound and its derivatives. This integrated strategy can accelerate the identification of lead compounds with optimized properties.

Computational Modeling: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can be employed to predict the biological activity and physicochemical properties of designed derivatives. These models can help prioritize which compounds to synthesize and test, thereby conserving resources.

Experimental Validation: The predictions from computational models must be rigorously validated through experimental testing. The synthesized derivatives will be subjected to the in vitro and in vivo assays described in the previous section. This iterative cycle of computational prediction followed by experimental validation will allow for the refinement of the SAR models and a deeper understanding of the molecular features that govern the activity of this class of compounds.

Development of High-Throughput Analytical Methodologies

To support the synthesis and screening of a large library of this compound derivatives, the development of high-throughput analytical methodologies is paramount. These methods are necessary for rapid sample analysis, ensuring the purity and identity of synthesized compounds, and for quantifying the compounds in biological matrices during preclinical studies.

Future research should focus on adapting and validating modern analytical techniques for this specific application. This could include the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for rapid and sensitive quantification. Furthermore, the implementation of automated and parallel analytical systems can significantly increase the throughput of sample analysis, which is crucial for large-scale screening efforts nih.govnih.gov.

The table below compares potential high-throughput analytical techniques that could be developed for this compound studies.

| Analytical Technique | Principle | Throughput | Application |

| UHPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | High | Quantification in biological fluids, purity analysis |

| High-Throughput Screening (HTS) Assays | Miniaturized biochemical or cell-based assays | Very High | Primary screening of derivative libraries for biological activity |

| Direct Analysis in Real Time (DART-MS) | Ambient ionization mass spectrometry | Very High | Rapid confirmation of synthesis products |

By systematically addressing these future research directions, the scientific community can thoroughly investigate the potential of this compound and its derivatives, paving the way for the potential development of a new generation of cardiovascular therapeutics.

Q & A

Q. How can researchers address conflicting stakeholder priorities (e.g., academic rigor vs. regulatory compliance) in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.